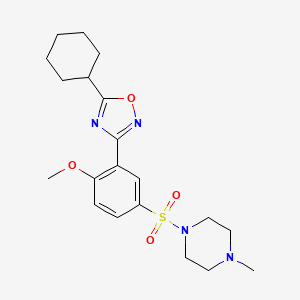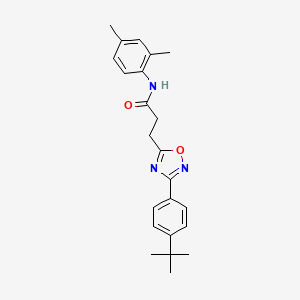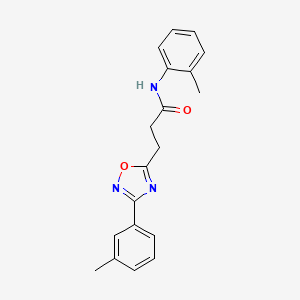
N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as OTOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in cells, leading to changes in cellular signaling pathways. This interaction results in the modulation of various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the activity of specific enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, including neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its strong fluorescence properties, which make it an ideal candidate for the detection of various analytes. Additionally, the compound can be easily synthesized in a laboratory setting, making it readily available for research purposes.
However, there are also limitations associated with the use of N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments. One of the primary limitations is the lack of understanding of the compound's mechanism of action. Additionally, the compound's stability and solubility properties may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of focus is the development of N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide-based therapeutics for the treatment of cancer and other diseases. Additionally, further investigation into the compound's mechanism of action may provide insights into its potential applications in various fields.
Conclusion:
In conclusion, N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's strong fluorescence properties, anti-cancer properties, and potential use as a drug delivery agent make it a promising candidate for further investigation. However, further research is needed to fully understand the compound's mechanism of action and to develop new applications for the compound.
Métodos De Síntesis
The synthesis of N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of o-toluidine and m-tolyl isocyanate in the presence of a catalyst. The resulting product is then subjected to an oxidation reaction to form N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields. One of the primary applications of N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is in the field of fluorescence sensing. N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide exhibits strong fluorescence properties, and its fluorescence intensity can be modulated by the presence of specific analytes. This property makes N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide an ideal candidate for the detection of various molecules, including metal ions, amino acids, and proteins.
N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been investigated for its potential use as a drug delivery agent. The compound can be conjugated with various drugs and targeted to specific cells or tissues, allowing for the selective delivery of therapeutic agents. Additionally, N-(o-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have anti-cancer properties, making it a promising candidate for the development of cancer therapeutics.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-5-8-15(12-13)19-21-18(24-22-19)11-10-17(23)20-16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJCCMDJXYLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

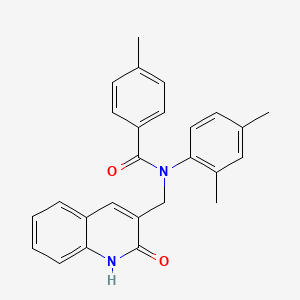
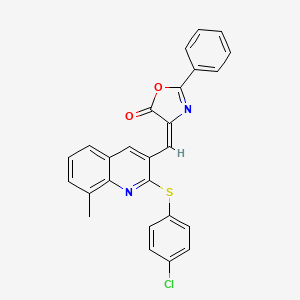
![2-(4-chlorophenoxy)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690046.png)
![4-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690048.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide](/img/structure/B7690061.png)

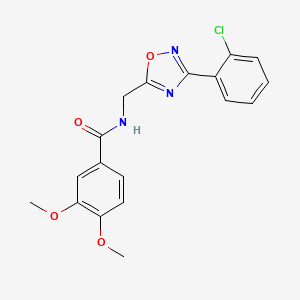

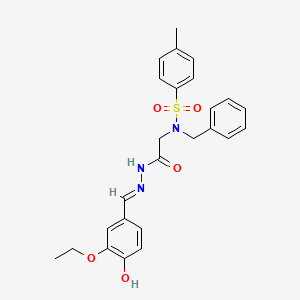
![1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/no-structure.png)
